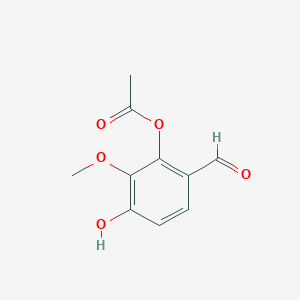

6-Formyl-3-hydroxy-2-methoxyphenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Formyl-3-hydroxy-2-methoxyphenyl acetate is an organic compound with the molecular formula C10H10O5 It is a derivative of phenol, characterized by the presence of formyl, hydroxy, and methoxy groups attached to the benzene ring, along with an acetate ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-3-hydroxy-2-methoxyphenyl acetate typically involves the following steps:

Starting Material: The synthesis begins with a phenol derivative, such as 3-hydroxy-2-methoxyphenol.

Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride under acidic conditions.

Acetylation: The final step involves acetylation, where the hydroxyl group is esterified using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反応の分析

Ester Hydrolysis

The acetate group undergoes alkaline hydrolysis in pyridine with POCl₃, yielding 6-formyl-3-hydroxy-2-methoxyphenol. This reaction is critical for generating intermediates for β-diketone synthesis .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Reagent | POCl₃ in pyridine |

| Temperature | 10°C (initial), RT (final) |

| Yield | 75–84% |

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitution with substituted benzoyl chlorides or anhydrides. For example:

Reaction Parameters:

| Parameter | Value |

|---|---|

| Reagent | Substituted benzoic acid + POCl₃ |

| Solvent | Pyridine |

| Time | Overnight |

Products:

| Product | Yield | Melting Point (°C) |

|---|---|---|

| 2-(4’-Nitrobenzoyloxy) derivative | 80% | 126–130 |

| 2-(4’-Chlorobenzoyloxy) derivative | 76% | 124–128 |

Oxidation of the Formyl Group

The formyl (-CHO) group can oxidize to a carboxylic acid (-COOH) under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). While direct data for this compound is limited, analogous vanillin derivatives show this reactivity .

Inferred Mechanism:

R CHOKMnO4/H+R COOH

Biodegradation Pathways

In microbial systems, similar lignin-derived stilbenes undergo oxidative cleavage via lignostilbene dioxygenases (LSDs) . While direct evidence is lacking, this compound may degrade to vanillin and 5-formylferulate via analogous pathways .

Proposed Pathway:

-

Ester hydrolysis to release acetic acid.

-

Oxidative cleavage of the formyl group.

-

Formation of vanillin derivatives.

科学的研究の応用

6-Formyl-3-hydroxy-2-methoxyphenyl acetate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, focusing on scientific research, including medicinal chemistry, material science, and environmental studies.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as an anti-inflammatory and antioxidant agent. Research indicates that derivatives of this compound can inhibit oxidative stress in cellular models, which is crucial for developing treatments for neurodegenerative diseases .

Case Study: Neuroprotective Effects

In a study examining the cytotoxicity of various phenolic compounds, this compound demonstrated protective effects against oxidative stress-induced cell death in human neuroblastoma cells. This suggests its potential use in therapies targeting conditions such as Alzheimer's disease .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metals can be exploited in creating advanced materials with enhanced durability and resistance to environmental degradation.

Case Study: Polymer Development

Research has highlighted the use of this compound as a building block for synthesizing novel polymeric materials. These materials exhibited improved mechanical properties and thermal stability compared to traditional polymers .

Environmental Studies

In environmental chemistry, this compound is being investigated for its role in bioremediation processes. Its structure allows it to interact with various pollutants, potentially aiding in their degradation.

Case Study: Pollutant Degradation

Studies have shown that this compound can enhance the degradation of certain organic pollutants when used in conjunction with microbial agents. This application is particularly relevant for wastewater treatment processes where the removal of hazardous substances is critical .

Summary Table of Applications

作用機序

The mechanism of action of 6-Formyl-3-hydroxy-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

3-Hydroxy-2-methoxyphenyl acetate: Lacks the formyl group, resulting in different chemical reactivity and biological activity.

6-Formyl-2-methoxyphenyl acetate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

6-Formyl-3-hydroxyphenyl acetate: Lacks the methoxy group, altering its electronic properties.

Uniqueness

6-Formyl-3-hydroxy-2-methoxyphenyl acetate is unique due to the combination of formyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties

生物活性

6-Formyl-3-hydroxy-2-methoxyphenyl acetate (CAS Number: 272785-31-6) is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antioxidant applications. This article synthesizes diverse research findings on its biological activity, including mechanisms of action, case studies, and relevant data tables.

- Molecular Formula : C₁₉H₁₆O₇

- Molecular Weight : 356.326 g/mol

- Density : 1.496 g/cm³

- Boiling Point : 575.3 °C at 760 mmHg

- Flash Point : 210.6 °C

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of methoxyphenols have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often correlated with the presence of hydroxyl and methoxy groups, which enhance electron donation capacity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Scavenging of free radicals |

| Doxorubicin | 1–100 | Induces oxidative stress in cancer cells |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It appears to exert its effects through multiple pathways, including the modulation of key signaling pathways involved in cell proliferation and apoptosis.

- Mechanisms of Action :

-

Case Studies :

- In vitro studies on breast cancer cell lines (MCF7, MDA-MB-231) demonstrated a dose-dependent decrease in cell viability, with IC50 values around 58–64 µg/ml, indicating significant anticancer effects .

- The compound was also tested against other cancer types, showing selective cytotoxicity towards malignant cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The biological activity of phenolic compounds like this compound is heavily influenced by their structural features. The positioning of functional groups such as methoxy and hydroxyl groups plays a critical role in enhancing their pharmacological properties.

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl group | Increases antioxidant capacity |

| Methoxy group | Enhances binding affinity to biological targets |

特性

IUPAC Name |

(6-formyl-3-hydroxy-2-methoxyphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-6(12)15-9-7(5-11)3-4-8(13)10(9)14-2/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIRKPUURBAMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1OC)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。